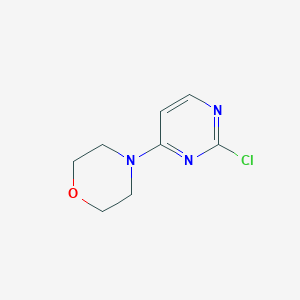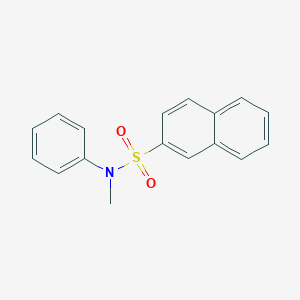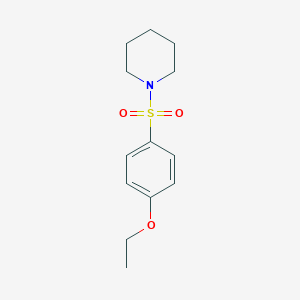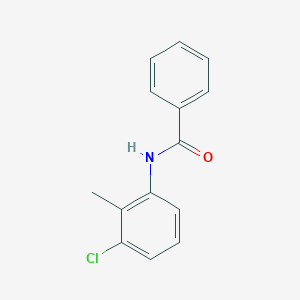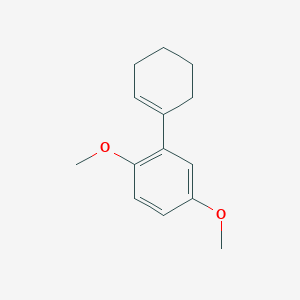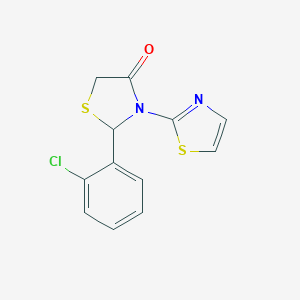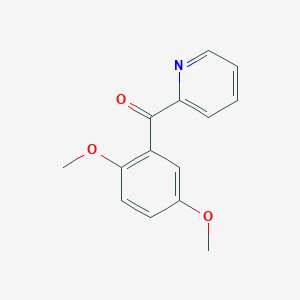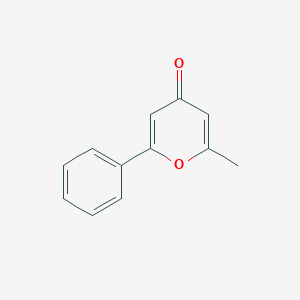
2-Methyl-6-phenyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-phenyl-4H-pyran-4-one, also known as MPP, is a chemical compound with the molecular formula C12H10O2. It is a yellow crystalline solid with a sweet odor and is commonly used in various scientific research applications, including as a building block for the synthesis of other compounds and as a starting material for the preparation of pharmaceuticals.
Mechanism Of Action
The mechanism of action of 2-Methyl-6-phenyl-4H-pyran-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer progression.
Biochemical And Physiological Effects
2-Methyl-6-phenyl-4H-pyran-4-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to have potential anticancer effects by inhibiting the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Methyl-6-phenyl-4H-pyran-4-one in scientific research is its relatively simple synthesis method, which allows for easy preparation of the compound in large quantities. However, one limitation of using 2-Methyl-6-phenyl-4H-pyran-4-one is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several potential future directions for research on 2-Methyl-6-phenyl-4H-pyran-4-one, including further investigation of its potential anti-inflammatory, analgesic, and anticancer effects, as well as its potential use as a starting material for the synthesis of other compounds. Additionally, further studies may be needed to fully understand the mechanism of action of 2-Methyl-6-phenyl-4H-pyran-4-one and its potential toxicity.
Synthesis Methods
The synthesis of 2-Methyl-6-phenyl-4H-pyran-4-one can be achieved through a variety of methods, including the reaction of 2-acetylphenol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure 2-Methyl-6-phenyl-4H-pyran-4-one.
Scientific Research Applications
2-Methyl-6-phenyl-4H-pyran-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been used as a starting material for the synthesis of various natural products, including flavonoids and coumarins. 2-Methyl-6-phenyl-4H-pyran-4-one has also been investigated for its potential use as an anti-inflammatory and analgesic agent, as well as a potential treatment for cancer.
properties
CAS RN |
1013-99-6 |
|---|---|
Product Name |
2-Methyl-6-phenyl-4H-pyran-4-one |
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methyl-6-phenylpyran-4-one |
InChI |
InChI=1S/C12H10O2/c1-9-7-11(13)8-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
PEYODCCEJQCEBL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(O1)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=O)C=C(O1)C2=CC=CC=C2 |
Other CAS RN |
1013-99-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



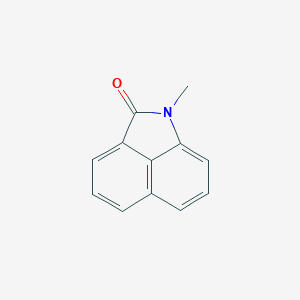

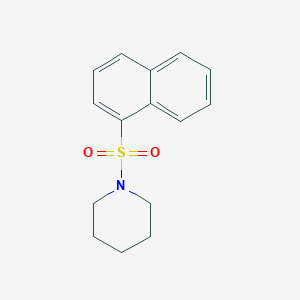
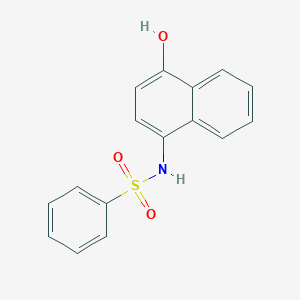
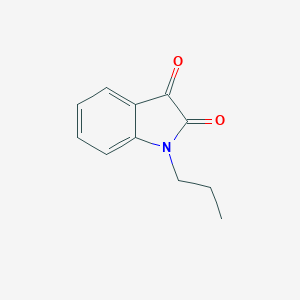
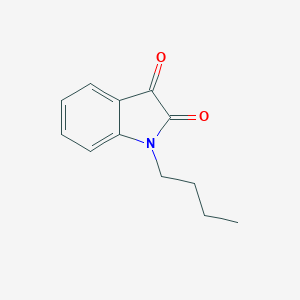
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
